Antiproliferative Potency: FR901464 vs. Meayamycin (Picomolar Analog) in MCF-7 Breast Cancer Cells
In a head-to-head comparison of synthetic FR901464 and its optimized analog meayamycin, the latter demonstrates approximately 110-fold greater antiproliferative potency. This quantitative gap establishes FR901464 as the essential reference standard for structure-activity relationship (SAR) studies, while also confirming that meayamycin represents a chemically evolved, superior tool for applications demanding maximal cellular potency [1].
| Evidence Dimension | Growth inhibition (GI50) |
|---|---|
| Target Compound Data | GI50 = 1.1 nM |
| Comparator Or Baseline | Meayamycin (synthetic FR901464 analog) GI50 = 10 pM (0.01 nM) |
| Quantified Difference | 110-fold lower potency for FR901464 relative to meayamycin |
| Conditions | Human breast cancer MCF-7 cell proliferation assay; synthetic FR901464 used |
Why This Matters
This direct quantitative comparison defines the potency baseline for the FR901464 scaffold, enabling rational selection between the natural product prototype (for mechanistic studies) and its picomolar analog (for applications requiring maximal cellular sensitivity).
- [1] Albert, B. J., Sivaramakrishnan, A., Naka, T., Czaicki, N. L., & Koide, K. (2007). Total syntheses, fragmentation studies, and antitumor/antiproliferative activities of FR901464 and its low picomolar analogue. Journal of the American Chemical Society, 129(9), 2648–2659. View Source
